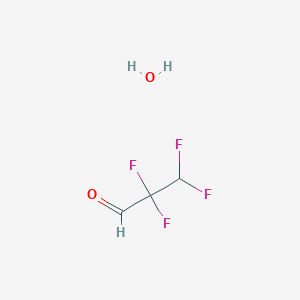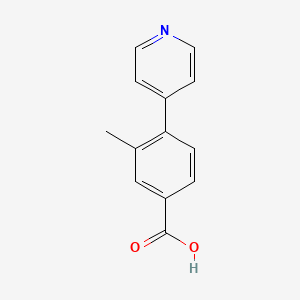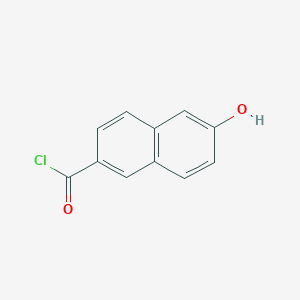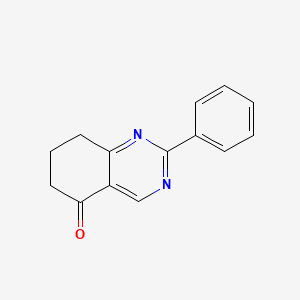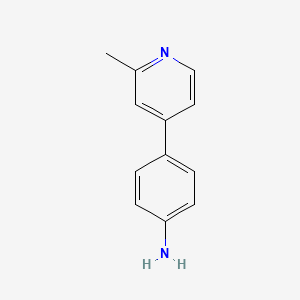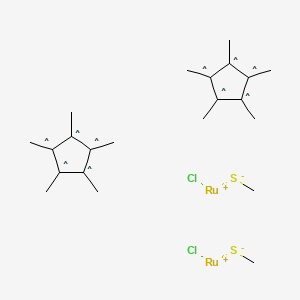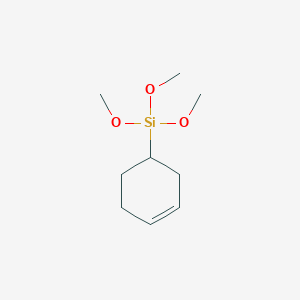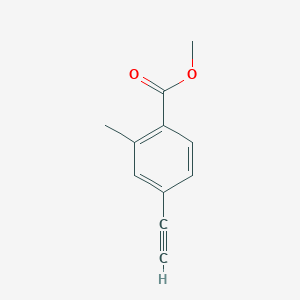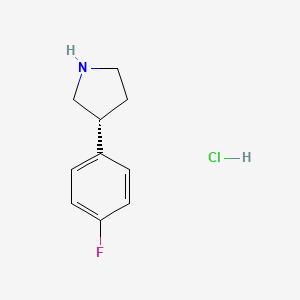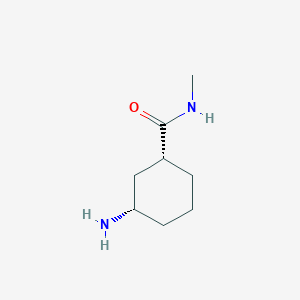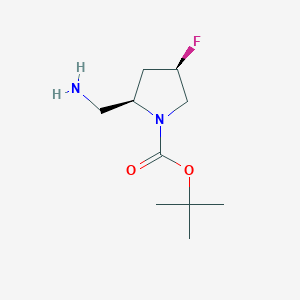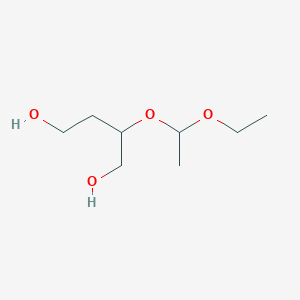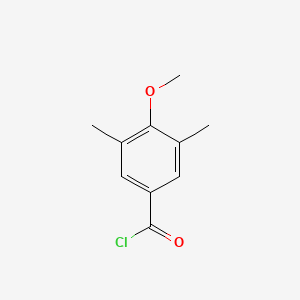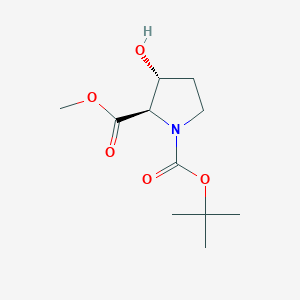
1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
説明
In general, the name “1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate” suggests that this compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a pyrrolidine derivative with the appropriate carboxylic acid or ester . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves analyzing the diffraction pattern produced when X-rays are passed through a crystal of the compound .Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure. For a pyrrolidine derivative like this, possible reactions could include substitution or addition reactions at the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . These properties can be determined through a variety of laboratory tests .科学的研究の応用
Mechanism and Application in Organic Synthesis
Mechanism of tert-Butyloxycarbonyl Group Migration : A study by Xue and Silverman (2010) describes a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state. This process is triggered by a base-generated alkoxide and highlights an interesting aspect of the compound's reactivity in organic synthesis (Xue & Silverman, 2010).
Chiral Auxiliary Applications : Another study by Studer et al. (1995) explores the synthesis and applications of a chiral auxiliary derived from tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound has been used in the synthesis of various enantiomerically pure compounds, demonstrating its versatility as a chiral auxiliary (Studer, Hintermann, & Seebach, 1995).
Synthesis and Characterization
Synthesis of Ketoester Derivatives : A study by King et al. (2005) focuses on the synthesis of ketoester derivatives from hydroxyproline, which is related to the compound . This study provides insights into the synthetic pathways and potential applications in medicinal chemistry (King, Armstrong, & Keller, 2005).
Dynamic Kinetic Resolution : Kubo et al. (1997) developed a method for stereoselective carbon−carbon bond formation using a related chiral auxiliary. This study highlights the compound's utility in dynamic kinetic resolution, a key process in the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Novel Synthesis Methods and Applications
Microwave Assisted Synthesis : Sreekanth and Jha (2020) reported a microwave-assisted synthesis method for pyrrolidine derivatives, showcasing a modern approach to synthesizing compounds related to the one . This method emphasizes efficiency and high yields (Sreekanth & Jha, 2020).
Antimicrobial Activity : The same study also examined the antimicrobial activity of these derivatives, indicating potential applications in pharmaceuticals and medicinal chemistry.
Asymmetric Synthesis of Nociceptin Antagonists : Jona et al. (2009) detailed an efficient synthesis method for a compound that serves as an intermediate in the synthesis of nociceptin antagonists, demonstrating the relevance of such compounds in drug development (Jona et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



